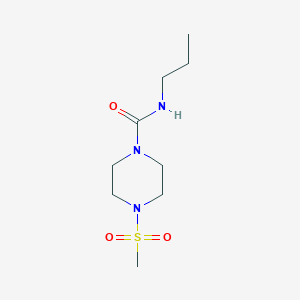![molecular formula C20H21N3O4 B5368940 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5368940.png)
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide, also known as NBQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. NBQX is a non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. In
Mecanismo De Acción
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, thus preventing the influx of calcium ions into the postsynaptic neuron and blocking the depolarization of the membrane potential. This mechanism of action effectively reduces the excitatory synaptic transmission and protects against the excitotoxicity induced by excessive glutamate release.
Biochemical and Physiological Effects
The blockade of AMPA receptors by this compound has been shown to have various biochemical and physiological effects. It reduces the release of excitatory neurotransmitters, such as glutamate and aspartate, and prevents the activation of downstream signaling pathways that are involved in cell death and inflammation. This compound also enhances the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, it also has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing and limit its duration of action.
Direcciones Futuras
There are several future directions for the use of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide in scientific research and potential therapeutic applications. One direction is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of this compound. Another direction is the investigation of the role of AMPA receptors in various neurological disorders and the potential use of AMPA receptor antagonists as neuroprotective agents. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in scientific research and therapeutic applications. Its non-competitive antagonism of AMPA receptors has been shown to have various biochemical and physiological effects, including the protection against excitotoxicity and the enhancement of neurotrophic factors. While this compound has some limitations, its use in lab experiments and future directions for research and therapeutic applications are promising.
Métodos De Síntesis
The synthesis of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 2-amino-3-nitrobenzoic acid to form 4-tert-butyl-N-(2-carboxy-3-nitrophenyl)benzamide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-aminocarbonyl-2-styrylaniline to form this compound.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity induced by excessive glutamate release, which is implicated in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. This compound has also been used to study the mechanisms of synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-[(Z)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)15-9-7-14(8-10-15)19(25)22-17(18(21)24)12-13-5-4-6-16(11-13)23(26)27/h4-12H,1-3H3,(H2,21,24)(H,22,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUXDQVGAMPPPX-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5368859.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5368867.png)
![2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5368875.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5368883.png)
![5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5368901.png)
![ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5368908.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)



![3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B5368971.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide](/img/structure/B5368976.png)